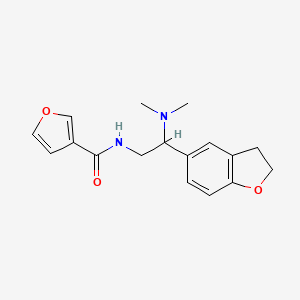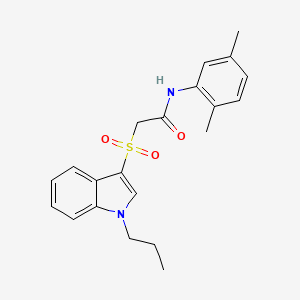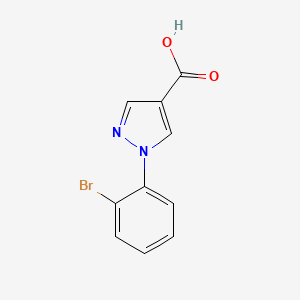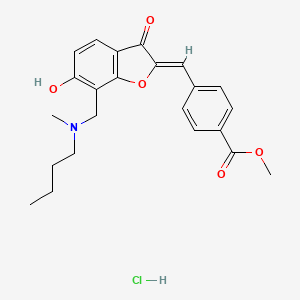
tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. It is related to a class of compounds that are often used in organic synthesis as building blocks or intermediates for further chemical transformations.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of related compounds, such as tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, has been reported from L-cystine in a multi-step process with an overall yield of 54% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The carbamate itself is a functional group consisting of an amino group bonded to a carbonyl group, which is then linked to an alkyl or aryl group. The stereochemistry of the compound, as indicated by the (2S,4R) configuration, is crucial for its potential biological activity and its role as an intermediate in asymmetric syntheses .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For example, they can participate in C-H amination reactions catalyzed by dirhodium(II) to yield oxazolidinones, which can then be converted into monoprotected amino alcohols . They can also be involved in kinetic resolutions, as seen with tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, which afford differentially protected cispentacin derivatives . Furthermore, reactions with singlet oxygen can lead to the formation of 5-substituted pyrroles, which are valuable intermediates in the synthesis of natural products like prodigiosin .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group's reactivity is central to many of the transformations these compounds undergo, such as protonation at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these compounds in various reactions is often enhanced by intramolecular hydrogen bonding and is affected by solvation . Additionally, photochemical reactions can lead to ring contractions, as seen with the conversion of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives .
科学的研究の応用
Synthesis of Biologically Active Compounds
"tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate" serves as an intermediate in the synthesis of several biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), highlighting its role in the pharmaceutical industry for developing targeted cancer therapies. The synthesis involves steps such as acylation, nucleophilic substitution, and reduction, showcasing the compound's versatility in chemical transformations (Zhao et al., 2017).
Role in Vitamin Synthesis
This chemical also plays a crucial role in the synthesis of vitamins, specifically Biotin, a water-soluble vitamin essential for various metabolic processes. The synthesis process demonstrates the compound's application in producing vital nutrients, contributing to studies on nutrition and health (Qin et al., 2014).
Precursor for Foldamer Studies
In the field of foldamer chemistry, "this compound" has been utilized as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This application signifies its importance in researching biomimetic structures and materials, which have potential implications in developing new materials and understanding biological processes (Abbas et al., 2009).
Stable Azomethine Ylid Precursors
The compound has been explored for evolving stable azomethine ylid precursors, offering an alternative method for ylid generation that avoids the need for an aldehyde. This application is particularly relevant in organic synthesis, where ylids are used in various reactions, including cycloadditions and rearrangements (Alker et al., 1997).
Investigation in Oxidation Processes
Research into the oxidation processes involving methyl tert-butyl ether (MTBE) has led to the identification of "this compound" as a byproduct. This underscores its relevance in environmental science, particularly in studies focused on the degradation pathways of organic pollutants and the development of treatment methods (Stefan et al., 2000).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCQJAUQLJDJRV-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)



![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)


![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)